

CCT241161 vs CCT196969 potency comparison

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Compound Focus: **CCT241161**

Cat. No.: S548106

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Biochemical & Cellular Potency Profile

The following table consolidates key quantitative data for direct comparison [1].

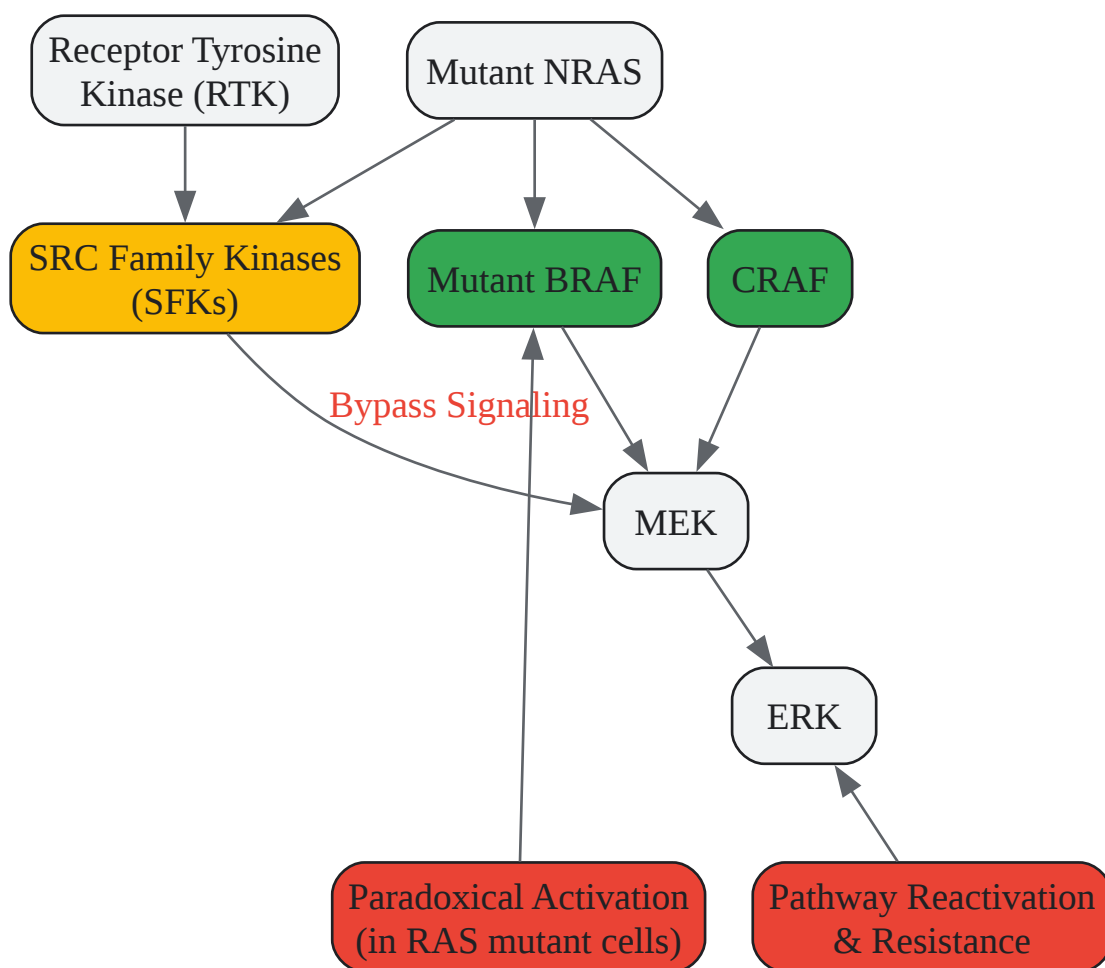
Assay Parameter	CCT196969	CCT241161
Biochemical IC₅₀ (Cell-Free Assay)		
BRAF	0.1 µM	0.03 µM
BRAF(V600E)	0.04 µM	0.015 µM
CRAF	0.01 µM	0.006 µM
SRC	0.03 µM	0.01 µM
LCK	0.02 µM	0.003 µM
In Vivo Pharmacokinetics		
Oral Bioavailability (in mice)	~55%	~55%
Plasma Concentration (24hr post 10 mg/kg dose)	~1 µM	~1 µM

Significance & Mechanism of Action

Both CCT196969 and **CCT241161** were developed as **pan-RAF inhibitors** that also potently inhibit **SRC-family kinases (SFK)** [1]. This dual-targeting profile is strategically designed to overcome major challenges in treating cancers like melanoma:

- **Overcoming Resistance:** Resistance to first-generation BRAF inhibitors (like vemurafenib) or BRAF/MEK combinations often occurs through reactivation of the MAPK pathway, frequently mediated by **CRAF** or upstream signals through **SFKs** [1] [2]. By simultaneously inhibiting BRAF, CRAF, and SFKs, these compounds can counteract these resistance mechanisms.
- **Preventing Paradoxical Activation:** A known drawback of first-generation BRAF inhibitors is that they can cause paradoxical activation of the MAPK pathway in RAS-mutant cells, potentially leading to new tumors [1] [3]. As "paradox-breaking" inhibitors, CCT196969 and **CCT241161 do not induce this effect**, making them safer and more effective for a broader range of patients [1].
- **Broad-Spectrum Activity:** Their mechanism allows them to inhibit tumor growth in both **BRAF mutant** and **NRAS mutant melanomas**, including models that are resistant to vemurafenib and other clinical BRAF inhibitors [1] [2].

The following diagram illustrates the key signaling pathways targeted by these inhibitors and the logical rationale for their dual-targeting design:



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Key Experimental Evidence & Protocols

The comparative data is supported by several key experiments detailed in the literature.

Biochemical Kinase Inhibition Assay

This primary assay established the direct potency of the compounds against their kinase targets.

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of CCT196969 and **CCT241161** against a panel of purified kinase proteins [1].
- **Methodology:** A cell-free assay was conducted where the enzymatic activity of each kinase (e.g., BRAF, CRAF, SRC) was measured in the presence of a concentration gradient of the inhibitor. The IC_{50} value represents the concentration of inhibitor required to reduce kinase activity by 50% [1] [4].

- **Key Finding:** **CCT241161** demonstrated greater potency across all primary targets in this biochemical setting [1].

In Vitro Cell Viability/Proliferation Assay

This assay evaluated the functional consequence of kinase inhibition on cancer cell growth.

- **Objective:** To assess the ability of the compounds to inhibit the proliferation of melanoma cell lines with different genetic backgrounds [1] [2].
- **Methodology:**
 - **Monolayer Viability (MTS) Assay:** BRAF mutant melanoma cells (e.g., WM266.4) were seeded in 96-well plates and treated with a range of concentrations of CCT196969, **CCT241161**, or a comparator BRAF inhibitor (PLX4720) for 72 hours. Cell viability was measured using MTS reagent, which is metabolized by live cells into a colored formazan product, quantified by absorbance [2].
 - **Colony Formation Assay:** Cells were treated and allowed to grow over a longer period (e.g., 10 days) to form colonies, which were then stained and counted. This measures long-term proliferative capacity [1] [5].
- **Key Finding:** Both compounds inhibited BRAF mutant melanoma cell growth more potently than PLX4720. Furthermore, they were effective against patient-derived melanoma brain metastasis cell lines and models with acquired resistance to BRAF inhibitors [1] [2].

In Vivo Efficacy and Tolerability Studies

These studies confirmed the activity and safety of the compounds in a live animal model, a critical step for clinical translation.

- **Objective:** To evaluate the anti-tumor efficacy and maximum tolerated dose (MTD) of the compounds in mouse models [1].
- **Methodology:**
 - **Xenograft Models:** Immunocompromised mice were implanted with human melanoma cells (e.g., PLX4720-resistant A375 cells) or patient-derived xenografts (PDXs). Mice were treated orally with the compounds (e.g., 10-40 mg/kg/day), and tumor volume was monitored over time [1].
 - **Tolerability Assessment:** Mice were monitored for clinical signs, body weight loss, and changes in food intake. Tissues were examined microscopically post-study to identify any treatment-related toxicities [1].

- **Key Finding:** Both compounds were orally bioavailable, well-tolerated at therapeutic doses, and effectively inhibited the growth of tumors resistant to BRAF-selective inhibitors [1].

Recent Research and Alternative Applications

While the comparative data primarily comes from earlier melanoma studies, recent research has explored new applications, particularly for CCT196969.

- **Inhibition of Melanoma Brain Metastasis:** A 2022 study confirmed that CCT196969 effectively inhibits proliferation, migration, and survival in several patient-derived melanoma brain metastasis cell lines, with IC_{50} values in the range of **0.18–2.6 μ M**. It also reduced phosphorylation of ERK, MEK, and STAT3, and was effective in BRAF inhibitor-resistant models [2] [6].
- **A Novel Mechanism in Triple-Negative Breast Cancer (TNBC):** A very recent 2025 study revealed that in TNBC, CCT196969 acts through a previously unrecognized mechanism. Instead of targeting BRAF/RAF1/SRC, it directly binds to and inhibits **Histone Deacetylase 5 (HDAC5)**, which subsequently downregulates asparagine synthetase (ASNS) and inhibits the mTOR signaling pathway, thereby suppressing tumor growth [5]. This highlights its potential as a multi-targeting agent beyond melanoma.

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